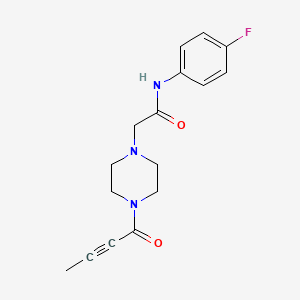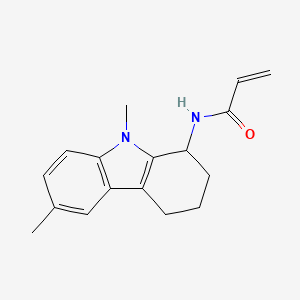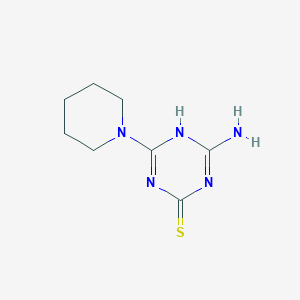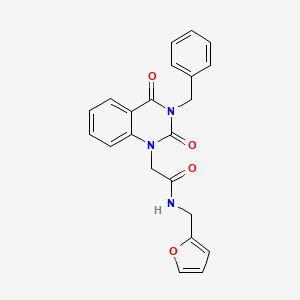![molecular formula C24H29N3O2S B11033248 8,8-dimethyl-2-[(3-methylbenzyl)sulfanyl]-5-(propan-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11033248.png)
8,8-dimethyl-2-[(3-methylbenzyl)sulfanyl]-5-(propan-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-DIMETHYL-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PROPAN-2-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound belonging to the class of pyrimidoquinolines. This compound is characterized by its unique structure, which includes a pyrimido[4,5-b]quinoline core with various substituents, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-DIMETHYL-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PROPAN-2-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE can be achieved through a multicomponent reaction involving 6-amino-2-thioxopyrimidin-4-one, benzaldehyde, and dimedone . The reaction typically takes place under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8,8-DIMETHYL-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PROPAN-2-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the aromatic ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline compounds.
Scientific Research Applications
8,8-DIMETHYL-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PROPAN-2-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8,8-DIMETHYL-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PROPAN-2-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinolines: Compounds with a similar quinoline core structure.
Pyrimidines: Compounds containing a pyrimidine ring.
Pyrimidoquinolines: Other derivatives of pyrimidoquinoline with different substituents.
Uniqueness
8,8-DIMETHYL-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PROPAN-2-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is unique due to its specific substituents and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H29N3O2S |
|---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
8,8-dimethyl-2-[(3-methylphenyl)methylsulfanyl]-5-propan-2-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C24H29N3O2S/c1-13(2)18-19-16(10-24(4,5)11-17(19)28)25-21-20(18)22(29)27-23(26-21)30-12-15-8-6-7-14(3)9-15/h6-9,13,18H,10-12H2,1-5H3,(H2,25,26,27,29) |
InChI Key |
YEIUVRKLZLUHDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C(C4=C(N3)CC(CC4=O)(C)C)C(C)C)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-N-(4,6,8-trimethyl-2-quinazolinyl)amine](/img/structure/B11033179.png)
![diethyl 2-[2,2,6-trimethyl-1-(phenylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11033182.png)
![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11033185.png)
![5-(2,5-dichlorophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11033186.png)
![N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B11033188.png)

![N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}acetamide](/img/structure/B11033194.png)



![1-(2,4-Dimethoxyphenyl)-4-[(2-ethylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B11033216.png)
![N-butyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11033224.png)

